Regioisomeric Differentiation: 2-Carboxamide Chromone vs. 3-Carboxamide Chromone – MAO-B Inhibitory Potency Divergence
The position of the carboxamide on the chromone nucleus is a primary determinant of MAO-B inhibitory activity. In the Reis et al. (2022) study, chromone 3-phenylcarboxamide derivatives achieved MAO-B IC50 values of 8.3–13.0 nM, while the first reported chromone 2-phenylcarboxamides operated in the low nanomolar range but with a distinct SAR topography. The target compound, bearing a 2-furan-2-carboxamide rather than a 2-phenylcarboxamide, represents a departure from both series. The crystallographic work of Gomes et al. (2015) established that 2-substituted secondary carboxamides adopt a different hydrogen-bonding geometry compared to 3-substituted analogs, which translates to differential recognition by the MAO-B flavin adenine dinucleotide cofactor pocket [1]. This structural differentiation is not accessible in the 3-carboxamide chromone isomer series or the coumarin-based analog CAS 839692-46-5, where the lactone carbonyl replaces the chromone 4-oxo group [2].
| Evidence Dimension | MAO-B inhibitory potency and carboxamide conformational preference |
|---|---|
| Target Compound Data | 2-carboxamide chromone; carboxamide at position 2 with 3-phenyl substitution; furan-2-carboxamide side chain (no direct MAO-B IC50 available for this exact compound) |
| Comparator Or Baseline | 3-carboxamide chromone series: IC50 = 8.3–13.0 nM (compounds 38 and 41); 2-phenylcarboxamide chromone series: low nanomolar range (Reis 2022) |
| Quantified Difference | Regioisomeric identity (2- vs. 3-position) produces divergent SAR; direct quantitative comparison for target compound not available in published literature |
| Conditions | Human recombinant MAO-B inhibition assay; crystallographic analysis (Gomes 2015) |
Why This Matters
The 2-carboxamide chromone scaffold provides access to a distinct region of chemical space within the MAO-B inhibitor pharmacophore, which is critical for programs seeking to avoid IP entanglements with the heavily patented 3-carboxamide series or to explore unexplored selectivity profiles.
- [1] Gomes LR, Low JN, Cagide F, Chavarria D, Borges F. A comparison of the structures of some 2- and 3-substituted chromone derivatives: a structural study on the importance of the secondary carboxamide backbone for the inhibitory activity of MAO-B. Acta Crystallographica Section E, 2015, 71(10), 1142–1147. View Source
- [2] Reis J et al. Design and synthesis of chromone-based monoamine oxidase B inhibitors with improved drug-like properties. European Journal of Medicinal Chemistry, 2022, 239, 114507. View Source
